Cas no 8064-83-3 (3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine; 4-dimethylamino-1,5-dimethyl-2-phenyl-pyrazol-3-one; N-(4-ethoxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione)

8064-83-3 structure
Nom du produit:3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine; 4-dimethylamino-1,5-dimethyl-2-phenyl-pyrazol-3-one; N-(4-ethoxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione
3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine; 4-dimethylamino-1,5-dimethyl-2-phenyl-pyrazol-3-one; N-(4-ethoxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine,4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one,N-(4-ethoxyphenyl)acetamide,1,3,7-trimethylpurine-2,6-dione
- 1,3,7-trimethylpurine-2,6-dione
- 3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine
- 4-dimethylamino-1,5-dimethyl-2-phenyl-pyrazol-3-one
- N-(4-ethoxyphenyl)acetamide
- DTXSID30230454
- 8064-83-3
- Sedes
- Acetamide, N-(4-ethoxyphenyl)-, mixt. with 2-chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine, 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione and 4-(dimethylamino)-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one
- 3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine; 4-dimethylamino-1,5-dimethyl-2-phenyl-pyrazol-3-one; N-(4-ethoxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione
-
- Piscine à noyau: InChI=1S/C17H19ClN2S.C13H17N3O.C10H13NO2.C8H10N4O2/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h3-4,6-9,12H,5,10-11H2,1-2H3;5-9H,1-4H3;4-7H,3H2,1-2H3,(H,11,12);4H,1-3H3
- La clé Inchi: LAOROLNDGSJOEB-UHFFFAOYSA-N
- Sourire: CCOC1=CC=C(C=C1)NC(=O)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Propriétés calculées
- Qualité précise: 922.4079139g/mol
- Masse isotopique unique: 922.4079139g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 11
- Comptage des atomes lourds: 65
- Nombre de liaisons rotatives: 9
- Complexité: 1140
- Nombre d'unités de liaison covalente: 4
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 155Ų
3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine; 4-dimethylamino-1,5-dimethyl-2-phenyl-pyrazol-3-one; N-(4-ethoxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione Littérature connexe
-
1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
8064-83-3 (3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine; 4-dimethylamino-1,5-dimethyl-2-phenyl-pyrazol-3-one; N-(4-ethoxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione) Produits connexes
- 871308-83-7(5-(azidomethyl)-2,3-dihydro-1H-indene)
- 950426-58-1(7-bromo-N-(4-fluorophenyl)-1-benzoxepine-4-carboxamide)
- 1259997-56-2(2-(Boc-amino)-3-(1H-indol-4-YL)propanoic acid)
- 2229081-45-0(O-{1-(1-methyl-1H-imidazol-5-yl)cyclopropylmethyl}hydroxylamine)
- 941991-24-8(N-(2,6-difluorophenyl)methyl-2-1-(4-methoxybenzenesulfonyl)piperidin-2-ylacetamide)
- 735274-91-6(TRANS-2-[2-(4-FLUOROPHENYL)-2-OXOETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID)
- 1805762-90-6(3-Methyl-5-(2-oxopropyl)benzaldehyde)
- 84509-92-2(Diflorasone 17-propionate-21-mesylate)
- 1555852-72-6(1-4-fluoro-3-(trifluoromethyl)phenylethane-1,2-diol)
- 2228551-12-8(1-1-(4-ethylphenyl)cyclopropylcyclopropan-1-amine)
Fournisseurs recommandés
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

上海贤鼎生物科技有限公司
Membre gold
Fournisseur de Chine
Lot

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
